molecular formula C5H7NOS B1656034 4-Isothiocyanatobutan-2-one CAS No. 4868-43-3

4-Isothiocyanatobutan-2-one

Cat. No.: B1656034
CAS No.: 4868-43-3
M. Wt: 129.18 g/mol
InChI Key: LBYTUOGLEPSSAI-UHFFFAOYSA-N
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Description

4-Isothiocyanatobutan-2-one is a chemical compound with the CAS Number: 4868-43-3. It has a molecular weight of 129.18 . It is a valuable starting material in the syntheses of various nitrogen-containing acyclic and heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound can be achieved from readily available β-azido ketones. The key starting material used is 4-azidobutan-2-one, which is synthesized by treating the vinyl methyl ketone with hydrazoic acid . The conversion of the azido group of compound 4 to an isothiocyanate group is carried out by a Staudinger reaction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Isothiocyanatobutan-2-one has been used in the synthesis of heterocyclic compounds, such as oxazolo-, thiazolo-, and imidazolo-pyrimidines, as well as pyrimido-benzoxazole, -benzothiazole, and -pyrimidines. These compounds were produced through intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives (Singh & Kumar, 1987).

Anti-inflammatory Activity

This compound has also been involved in the synthesis of pyrimidine and condensed pyrimidine derivatives. Some of these synthesized compounds exhibited anti-inflammatory activity comparable to standard drugs like ibuprofen (Sondhi et al., 2010).

Preparation of Thioamides and Dihydropyridine-Thiones

The compound has been used in the synthesis of 1,1-diethoxy-3-isothiocyanatobutane and subsequently in the preparation of various thioamides and 6-methyl-3-phenyl-5,6-dihydropyridine-2(1H)-thione (Fisyuk et al., 1997).

Conversion to Isonitrile for Multicomponent Reactions

A convertible isonitrile derivative, 4-isocyanopermethylbutane-1,1,3-triol (IPB), derived from this compound, has been synthesized and applied in multicomponent reactions like Ugi, Ugi-Smiles, and Passerini reactions. The primary products from these reactions can be converted into various compounds including N-acylpyrroles, carboxylic acids, esters, amides, alcohols, and olefins (Neves Filho et al., 2012).

Mechanism of Action

The mechanism of action of isothiocyanates, which includes 4-Isothiocyanatobutan-2-one, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .

Future Directions

While specific future directions for 4-Isothiocyanatobutan-2-one are not mentioned in the sources found, the field of catalytic chemistry, which includes the study and use of isothiocyanates, is expected to play a crucial role in sustainable economic development .

Properties

IUPAC Name

4-isothiocyanatobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYTUOGLEPSSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520965
Record name 4-Isothiocyanatobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4868-43-3
Record name 4-Isothiocyanatobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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